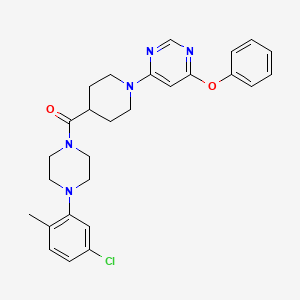

(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone

Description

The compound (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone is a structurally complex molecule featuring a piperazine-piperidinyl methanone core. Its design incorporates a 5-chloro-2-methylphenyl group on the piperazine ring and a 6-phenoxypyrimidin-4-yl substituent on the piperidine moiety. Such dual-heterocyclic architectures are common in medicinal chemistry due to their ability to interact with diverse biological targets, including receptors and enzymes . Piperazine derivatives, in particular, are recognized for their versatility in drug discovery, with applications spanning antipsychotic, antimicrobial, and anticancer therapies .

Properties

IUPAC Name |

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClN5O2/c1-20-7-8-22(28)17-24(20)31-13-15-33(16-14-31)27(34)21-9-11-32(12-10-21)25-18-26(30-19-29-25)35-23-5-3-2-4-6-23/h2-8,17-19,21H,9-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFCCCZOCFUUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Dosage Effects in Animal Models

Similar compounds have shown threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.

Biological Activity

The compound (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 452.0 g/mol . The structure features two piperidine rings and a chloro-substituted phenyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H26ClN3O |

| Molecular Weight | 452.0 g/mol |

| CAS Number | 693820-64-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in signaling pathways. It is hypothesized that the compound may act as an antagonist or inhibitor in certain pathways related to cancer cell proliferation and neuropsychological disorders.

Key Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing central nervous system (CNS) activities.

- Enzyme Inhibition : It may inhibit enzymes such as Na+/K(+)-ATPase, which is crucial in maintaining cellular ion balance and is implicated in cancer cell growth regulation .

- Antimicrobial Activity : Preliminary studies suggest it exhibits moderate to strong antimicrobial properties against various pathogens .

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate significant anticancer activity. For instance, derivatives with similar structures have shown effective growth inhibition in multiple cancer cell lines, including glioma and breast cancer .

Antimicrobial Activity

In vitro studies have reported that the compound exhibits antimicrobial properties against a range of bacteria and fungi. The effectiveness varies among different strains, indicating potential for development into therapeutic agents for infections .

Study 1: Anticancer Efficacy

A study conducted on a series of piperazine derivatives, including the target compound, revealed substantial growth inhibition in human cancer cell lines. The mechanisms involved were linked to apoptosis induction and cell cycle arrest at specific phases .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, various synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperazine structure significantly enhanced antibacterial efficacy, suggesting a structure-activity relationship that could guide future drug design .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine and piperidine have been shown to inhibit the growth of various cancer cell lines, including glioma and breast cancer cells. The mechanism often involves the inhibition of key oncogenic pathways or the induction of apoptosis in cancer cells .

Antimicrobial Properties

Piperazine derivatives have demonstrated antimicrobial efficacy against a range of pathogens. The presence of halogen substituents, like chlorine in this compound, has been associated with enhanced antimicrobial activity due to increased lipophilicity and membrane penetration capabilities .

Neurological Applications

Compounds containing piperazine rings are frequently explored for their neuropharmacological effects. They may act as serotonin receptor modulators, which can be beneficial in treating conditions such as anxiety and depression. Studies have indicated that similar compounds can exhibit anxiolytic and antidepressant-like effects in animal models .

Structure-Activity Relationship (SAR)

The structure of (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone suggests several points for modification to enhance its pharmacological profile:

| Structural Feature | Modification Potential | Expected Effect |

|---|---|---|

| Chlorine Substituent | Varying halogen positions | Altered potency and selectivity |

| Piperazine Ring | Modifying substituents | Enhanced CNS penetration |

| Phenoxypyrimidine | Altering the phenoxy group | Improved binding affinity |

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of piperazine derivatives on human glioma cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent growth inhibition. Mechanistic studies revealed that it induced cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues of the target compound are highlighted in Table 1, focusing on variations in substituents and core scaffolds.

Table 1: Structural Comparison of Piperazine/Pyrimidine Derivatives

Key Observations :

- Substituent Impact : The 5-chloro-2-methylphenyl group in the target compound may enhance lipophilicity and target binding compared to simpler phenyl or trifluoromethylphenyl groups (e.g., in Compound 21) .

- Core Flexibility: Methanone vs. butanone/ethanone linkers influence conformational flexibility and pharmacokinetics. The piperidinyl methanone in the target compound may offer improved metabolic stability over ethanone derivatives .

Key Observations :

- Coupling Agents : The target compound’s synthesis may require palladium-mediated cross-coupling for pyrimidine-piperidine linkage, contrasting with sulfonyl chloride couplings (Compound 11a-j) or nucleophilic substitutions () .

- Solvent Systems : Polar aprotic solvents (e.g., ethylene dichloride) are common for piperazine reactions, while alcohols (isopropyl alcohol) are used in amination steps .

Bioactivity and Therapeutic Potential

While direct bioactivity data for the target compound are absent in the provided evidence, inferences can be drawn from analogues:

- Anticancer Potential: Compounds with trifluoromethylphenyl groups (e.g., Compound 21) show anticancer activity, suggesting the chloro-methylphenyl group in the target compound may similarly target proliferation pathways .

- Kinase Inhibition: Pyrimidine derivatives (e.g., m6) are associated with kinase inhibition, implying the 6-phenoxypyrimidin-4-yl group could modulate kinase activity .

- Selectivity: The dual-heterocyclic design may improve selectivity over normal cells, akin to ferroptosis-inducing agents in oral cancer .

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, starting with substituted piperazines and pyrimidines. Critical steps include:

- Amide formation and carbonylation for linking aromatic and heterocyclic moieties .

- Solvent selection (e.g., dimethylformamide or dichloromethane) and reflux conditions to enhance yield .

- Purification via column chromatography to isolate the product . Optimization focuses on adjusting temperature, pH, and catalyst use to improve efficiency .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) spectroscopy for atomic connectivity and stereochemical analysis .

- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography for resolving crystal structure and intermolecular interactions .

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% required for pharmacological studies) .

Q. How is initial biological activity screening conducted for this compound?

- Receptor binding assays (e.g., 5-HT₆ receptor antagonism) using radioligand displacement .

- In vitro enzyme inhibition studies to identify interactions with targets like kinases or proteases .

- Cell viability assays (e.g., MTT) in disease-relevant cell lines .

Advanced Research Questions

Q. What strategies address low yields during the final synthetic step?

- Solvent optimization : Switching to polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalyst screening : Testing palladium or copper catalysts for cross-coupling efficiency .

- Temperature gradients : Stepwise heating to avoid decomposition of heat-sensitive groups .

Q. How can computational methods elucidate the compound’s mechanism of action?

- Molecular docking studies to predict binding affinity with target receptors (e.g., 5-HT₆) .

- Quantitative Structure-Activity Relationship (QSAR) models to correlate substituent effects with bioactivity .

- Molecular Dynamics (MD) simulations to assess stability of ligand-receptor complexes .

Q. How should researchers resolve contradictions in pharmacological data across studies?

- Purity validation : Re-testing samples with HPLC and elemental analysis to exclude impurities .

- Assay standardization : Ensuring consistent cell lines, buffer conditions, and endpoint measurements .

- Stereochemical analysis : Confirming enantiomeric purity via chiral chromatography, as racemic mixtures may skew results .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

- Randomized block designs to control for variability in animal models .

- LC-MS/MS quantification of plasma/tissue samples to measure absorption, distribution, and clearance .

- Dose-ranging studies to establish therapeutic indices and toxicity thresholds .

Q. How can environmental fate and metabolic stability be assessed?

- High-Resolution Mass Spectrometry (HRMS) to identify degradation products in simulated environmental conditions .

- Microsomal stability assays (e.g., liver S9 fractions) to predict metabolic pathways .

- Ecotoxicity testing using Daphnia magna or algae models for environmental risk assessment .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.